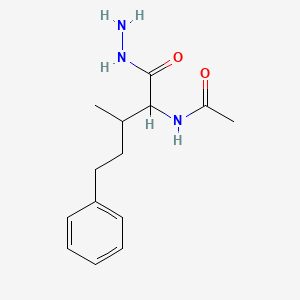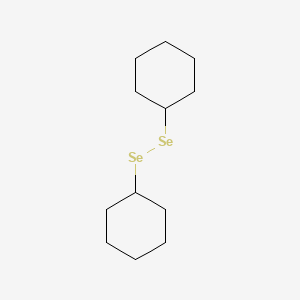![molecular formula C15H10ClNO B14175054 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one CAS No. 919290-47-4](/img/structure/B14175054.png)
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolone family Isoquinolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization . This method provides a facile and efficient route to obtain the desired isoquinolone derivative.
Another method involves the rhodium-catalyzed C-H activation and annulation reactions. In this approach, vinyl acetate is used as an acetylene equivalent, and the reaction proceeds under mild conditions to yield the isoquinolone product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and scalability.
化学反応の分析
Types of Reactions
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoquinolones, and various substituted isoquinolones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of organic materials with specific properties, such as dyes and polymers
作用機序
The mechanism of action of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism of action is often studied through biochemical assays and molecular modeling techniques .
類似化合物との比較
Similar Compounds
Isoquinolin-1(2H)-one: A parent compound with similar structural features but lacking the chlorine and ethenyl groups.
4-Chloroisoquinolin-1(2H)-one: Similar to 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one but without the ethenyl group.
4-Ethenylisoquinolin-1(2H)-one: Similar to this compound but without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the ethenyl group in this compound makes it unique compared to other isoquinolone derivatives.
特性
CAS番号 |
919290-47-4 |
|---|---|
分子式 |
C15H10ClNO |
分子量 |
255.70 g/mol |
IUPAC名 |
9-chloro-4-ethenyl-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C15H10ClNO/c1-2-9-8-17-15(18)14-12(9)6-4-10-3-5-11(16)7-13(10)14/h2-8H,1H2,(H,17,18) |
InChIキー |
XIISMCCCMOFHHR-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CNC(=O)C2=C1C=CC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)


![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)
![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)

![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)


